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Compound of Interest

Compound Name: o-Bromophenyl! acetate

Cat. No.: B118267

This guide provides a comprehensive analysis of the spectral data for o-bromophenyl acetate
(2-bromophenyl acetate), a key intermediate in various chemical syntheses. Designed for
researchers, scientists, and professionals in drug development, this document delves into the
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the
compound. The focus is on the interpretation of spectral features, the causality behind
experimental choices, and the practical application of this data in structural elucidation and
quality control.

Introduction: The Importance of Spectroscopic
Characterization

o-Bromophenyl acetate (CsH7BrO3z) is an aromatic ester whose utility in organic synthesis
necessitates unambiguous structural confirmation and purity assessment. Spectroscopic
techniques are the cornerstone of this characterization, each providing a unique piece of the
structural puzzle. Proton and Carbon-13 NMR spectroscopy map the carbon-hydrogen
framework, IR spectroscopy identifies key functional groups, and Mass Spectrometry
determines the molecular weight and elemental composition, while also offering insights into
the molecule's fragmentation pathways. This guide will dissect each of these spectral aspects,
providing both the foundational data and the scientific rationale behind its interpretation.

Molecular Structure of o-Bromophenyl Acetate

Caption: Molecular structure of o-bromophenyl acetate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. By probing the magnetic properties of atomic nuclei, primarily *H and 3C,
we can deduce the connectivity and chemical environment of atoms within the molecule.

'H NMR Spectroscopy

The *H NMR spectrum provides information about the number of different types of protons,
their chemical environment, and their proximity to other protons.

Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~7.65 Doublet of doublets 1H Ar-H (ortho to Br)
~7.35 Triplet of doublets 1H Ar-H (para to Br)
~7.20 Triplet of doublets 1H Ar-H (meta to Br)
~7.10 Doublet of doublets 1H Ar-H (ortho to OAc)
2.30 Singlet 3H -C(=O)CHs

Interpretation and Causality:

o Aromatic Region (7.0-7.7 ppm): The four protons on the benzene ring are chemically non-
equivalent due to the ortho-substitution pattern. The electron-withdrawing nature of the
bromine atom and the acetate group deshields these protons, causing them to resonate at a
lower field compared to benzene (& 7.26 ppm). The proton ortho to the bromine atom is
expected to be the most deshielded due to the inductive effect and anisotropy of the
halogen. The complex splitting patterns (doublet of doublets, triplet of doublets) arise from
coupling between adjacent protons (ortho-coupling, J = 7-8 Hz) and, to a lesser extent,
protons separated by four bonds (meta-coupling, J = 1-2 Hz).

 Aliphatic Region (2.30 ppm): The three protons of the methyl group in the acetate moiety are
equivalent and appear as a sharp singlet. Their chemical shift is influenced by the adjacent
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carbonyl group, which deshields them to a value typical for acetyl groups.

3C NMR Spectroscopy

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted 3C NMR Data (125 MHz, CDCls)

Chemical Shift (0, ppm) Assignment
~168.5 C=0

~148.0 C-OAc
~133.5 Ar-CH
~128.0 Ar-CH
~127.0 Ar-CH
~123.0 Ar-CH
~117.0 C-Br

~21.0 -CHs

Interpretation and Causality:

e Carbonyl Carbon (~168.5 ppm): The carbonyl carbon of the ester is significantly deshielded

and appears at a characteristic downfield shift.

e Aromatic Carbons (117-148 ppm): The six aromatic carbons are all chemically distinct. The

carbon directly attached to the oxygen of the acetate group (C-OAc) is the most deshielded

aromatic carbon due to the electronegativity of oxygen. The carbon bonded to the bromine

atom (C-Br) is shifted upfield due to the "heavy atom effect,” a phenomenon where the large

electron cloud of bromine increases shielding.[1] The remaining four aromatic carbons

appear in the expected region for a substituted benzene ring. The additive nature of

substituent effects on aryl carbons allows for a reasonable prediction of their chemical shifts.

[2]
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o Methyl Carbon (~21.0 ppm): The methyl carbon of the acetate group appears in the aliphatic
region, with a chemical shift typical for such a functional group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. It works by measuring the absorption of infrared radiation, which excites molecular
vibrations such as stretching and bending.

Key IR Absorption Bands

Wavenumber ) ) . .
Intensity Vibration Functional Group

(cm™)
~3070 Medium C-H stretch Aromatic
~1765 Strong C=0 stretch Ester
~1590, 1480 Medium-Strong C=C stretch Aromatic Ring
~1210 Strong C-O stretch Ester

C-H bend (out-of- Ortho-disubstituted
~750 Strong )

plane) aromatic
~550 Medium C-Br stretch Aryl bromide

Interpretation and Causality:

e C=0 Stretch (~1765 cm~1): The most prominent peak in the IR spectrum is the strong
absorption due to the carbonyl stretch of the ester group. Its position at a relatively high
wavenumber is characteristic of a phenyl ester, where the oxygen atom's lone pair
delocalizes into the aromatic ring, strengthening the C=0 bond.

e C-O Stretch (~1210 cm~1): A strong band corresponding to the C-O stretching vibration of
the ester linkage is also a key diagnostic feature.

o Aromatic Vibrations: The presence of the aromatic ring is confirmed by the C-H stretching
vibrations above 3000 cm~* and the C=C stretching vibrations in the 1600-1450 cm~1 region.
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o Substitution Pattern: The strong absorption around 750 cm~* is characteristic of the out-of-
plane C-H bending vibration for an ortho-disubstituted benzene ring, providing crucial

information about the isomer.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. In
electron ionization (El) mass spectrometry, the molecule is ionized and fragmented, and the
resulting mass-to-charge ratios of the fragments provide a "fingerprint" that can be used for

structural elucidation.

Expected Mass Spectrum Data (EI-MS)

mlz Relative Intensity Proposed Fragment
214/216 High [M]* (Molecular lon)
172/174 High [M - C2H20]*

139/141 Low [C7H4Br]*

93 Medium [CeHsO]*

43 Very High [CH3CO]J* (Base Peak)

Interpretation and Causality:

e Molecular lon Peak ([M]*): The presence of a pair of peaks at m/z 214 and 216 with an
approximate 1:1 intensity ratio is the hallmark of a compound containing one bromine atom,
due to the natural abundance of the 7°Br and 8Br isotopes. This confirms the molecular

weight of the compound.

o Base Peak (m/z 43): The most intense peak in the spectrum (the base peak) is expected at
m/z 43, corresponding to the highly stable acylium ion ([CH3sCQ]™"). This is a characteristic
fragmentation for acetate esters.

o Key Fragmentation Pathways: A primary fragmentation pathway for phenyl acetates involves
the loss of a neutral ketene molecule (C2H20, 42 Da).[3] For o-bromophenyl acetate, this
would result in a fragment ion corresponding to o-bromophenol at m/z 172/174.
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Caption: Proposed major fragmentation pathways for o-bromophenyl acetate in EI-MS.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental
procedure. The following protocols are tailored for the analysis of a liquid organic compound
like o-bromophenyl acetate.

NMR Sample Preparation and Acquisition

e Sample Preparation:

o Accurately weigh 5-10 mg of o-bromophenyl acetate for *H NMR (20-50 mg for 13C
NMR) into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDClIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard. Chloroform-d is a common first choice
due to its excellent solvating power for a wide range of organic compounds.

o Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution
through a small plug of cotton wool in a Pasteur pipette into a clean 5 mm NMR tube.

e Instrument Setup and Acquisition:
o Insert the sample into the NMR spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent.
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o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical solvent peak.

o For 'H NMR, a standard pulse-acquire experiment is typically sufficient. A 30° pulse angle
and a relaxation delay of 1-2 seconds are good starting parameters.

o For 13C NMR, a proton-decoupled experiment is used to simplify the spectrum to singlets
for each carbon. A longer relaxation delay (5-10 seconds) may be necessary to ensure
guantitative integration, especially for quaternary carbons.

FT-IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a
solvent such as isopropanol and allowing it to dry completely.

o Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract
any atmospheric (COz, H20) or instrumental signals.

o Place a single drop of o-bromophenyl acetate directly onto the center of the ATR crystal.

o Lower the anvil to apply gentle pressure, ensuring good contact between the sample and
the crystal.

o Data Acquisition:

o Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio. A resolution of 4 cm~1 is standard for routine analysis.

GC-MS Analysis

e Sample Preparation:

o Prepare a dilute solution of o-bromophenyl acetate (~100 pug/mL) in a volatile organic
solvent such as dichloromethane or ethyl acetate.

o Transfer the solution to a 2 mL autosampler vial.
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e [nstrumental Conditions:
o Gas Chromatograph (GC):

» |Injector: Split/splitless injector, typically operated at 250 °C. A split injection is used for
concentrated samples to avoid column overload.

» Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 um film thickness,
5% phenyl polysiloxane) is suitable.

= Oven Program: A temperature gradient is used to separate the analyte from any
impurities. A typical program might be: hold at 50 °C for 2 minutes, then ramp at 10
°C/min to 280 °C and hold for 5 minutes.

o Mass Spectrometer (MS):
» |onization Mode: Electron lonization (EIl) at 70 eV.
» Analyzer: Quadrupole or Time-of-Flight (TOF).

= Scan Range: m/z 40-400.

Conclusion

The spectroscopic data of o-bromophenyl acetate, when analyzed in concert, provide a
definitive structural confirmation. The *H and 3C NMR spectra reveal the precise arrangement
of the carbon-hydrogen framework, the IR spectrum confirms the presence of the key ester and
ortho-disubstituted aromatic functionalities, and the mass spectrum establishes the molecular
weight and provides characteristic fragmentation patterns consistent with the proposed
structure. The protocols outlined herein represent a robust methodology for obtaining high-
quality, reproducible data, which is essential for the reliable characterization of this and other
similar chemical entities in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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